molecular formula C18H29NO B3853639 2-methyl-6-(1,2,3,4-tetrahydro-2-naphthalenylamino)-2-heptanol

2-methyl-6-(1,2,3,4-tetrahydro-2-naphthalenylamino)-2-heptanol

Cat. No. B3853639
M. Wt: 275.4 g/mol
InChI Key: CJSJGJXCOQSPIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-6-(1,2,3,4-tetrahydro-2-naphthalenylamino)-2-heptanol, also known as THN, is a synthetic compound that has been extensively studied for its potential therapeutic applications. THN belongs to a class of compounds known as β-adrenergic receptor agonists, which have been shown to have a wide range of pharmacological effects.

Mechanism of Action

2-methyl-6-(1,2,3,4-tetrahydro-2-naphthalenylamino)-2-heptanol exerts its pharmacological effects by binding to and activating β-adrenergic receptors. These receptors are found throughout the body and are involved in a number of physiological processes, including heart rate regulation, smooth muscle relaxation, and lipolysis.
Biochemical and Physiological Effects:
2-methyl-6-(1,2,3,4-tetrahydro-2-naphthalenylamino)-2-heptanol has been shown to have a number of biochemical and physiological effects, including increased cardiac output, vasodilation, bronchodilation, and increased lipolysis. These effects are mediated through the activation of β-adrenergic receptors.

Advantages and Limitations for Lab Experiments

2-methyl-6-(1,2,3,4-tetrahydro-2-naphthalenylamino)-2-heptanol has a number of advantages for use in lab experiments, including its high potency and selectivity for β-adrenergic receptors. However, 2-methyl-6-(1,2,3,4-tetrahydro-2-naphthalenylamino)-2-heptanol also has limitations, including its short half-life and potential for off-target effects.

Future Directions

There are a number of potential future directions for research on 2-methyl-6-(1,2,3,4-tetrahydro-2-naphthalenylamino)-2-heptanol. One area of interest is the development of more selective β-adrenergic receptor agonists that can target specific subtypes of these receptors. Another area of interest is the development of novel delivery methods for 2-methyl-6-(1,2,3,4-tetrahydro-2-naphthalenylamino)-2-heptanol, such as inhalation or transdermal delivery, to improve its pharmacokinetic profile. Additionally, further research is needed to fully understand the long-term effects of 2-methyl-6-(1,2,3,4-tetrahydro-2-naphthalenylamino)-2-heptanol on cardiovascular and respiratory function, as well as its potential for use in the treatment of obesity.

Scientific Research Applications

2-methyl-6-(1,2,3,4-tetrahydro-2-naphthalenylamino)-2-heptanol has been studied for its potential therapeutic applications in a number of different areas, including cardiovascular disease, respiratory disease, and obesity. In cardiovascular disease, 2-methyl-6-(1,2,3,4-tetrahydro-2-naphthalenylamino)-2-heptanol has been shown to have positive effects on cardiac function and blood pressure regulation. In respiratory disease, 2-methyl-6-(1,2,3,4-tetrahydro-2-naphthalenylamino)-2-heptanol has been shown to have bronchodilatory effects, making it a potential treatment for conditions such as asthma and chronic obstructive pulmonary disease. In obesity, 2-methyl-6-(1,2,3,4-tetrahydro-2-naphthalenylamino)-2-heptanol has been shown to have anti-obesity effects by increasing energy expenditure and reducing food intake.

properties

IUPAC Name

2-methyl-6-(1,2,3,4-tetrahydronaphthalen-2-ylamino)heptan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO/c1-14(7-6-12-18(2,3)20)19-17-11-10-15-8-4-5-9-16(15)13-17/h4-5,8-9,14,17,19-20H,6-7,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSJGJXCOQSPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)NC1CCC2=CC=CC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-(1,2,3,4-tetrahydro-2-naphthalenylamino)-2-heptanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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